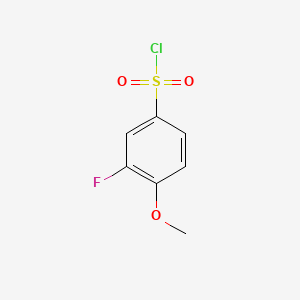

3-Fluoro-4-methoxybenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO3S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVDOYCKCLEKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379088 | |

| Record name | 3-fluoro-4-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67475-55-2 | |

| Record name | 3-fluoro-4-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxybenzenesulfonyl chloride is a key building block in medicinal chemistry and organic synthesis, valued for its role in the introduction of the 3-fluoro-4-methoxyphenylsulfonyl moiety into molecular structures. The strategic placement of the fluorine atom and the methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of the physical properties of this reagent is paramount for its effective and safe use in the laboratory, ensuring reproducibility and scalability of synthetic processes. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, supported by experimental data and protocols.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₆ClFO₃S | [1][2] |

| Molecular Weight | 224.64 g/mol | [1][2] |

| CAS Number | 67475-55-2 | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 77-81 °C | [1] |

| Boiling Point | Not available (decomposes) | |

| Density | Not available | |

| Solubility | See Section on Solubility Profile |

Structural Elucidation and Spectral Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Below is a summary and interpretation of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is anticipated to show characteristic signals for the aromatic protons and the methoxy group. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methoxy group will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JC-F).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl chloride and other functional groups.[2] Key expected vibrational frequencies include:

-

S=O asymmetric and symmetric stretching: Strong bands in the regions of 1375-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

-

C-F stretching: A strong absorption band typically observed in the 1000-1400 cm⁻¹ region.

-

C-O stretching (aryl ether): A characteristic band around 1250 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show the molecular ion peak (M⁺) at m/z 224, along with a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Common fragmentation patterns for benzenesulfonyl chlorides involve the loss of the chlorine radical (M-35) and the SO₂Cl group.

Experimental Protocols for Property Determination

The following section outlines standardized methodologies for the experimental determination of key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and analysis.

Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed by adding a small amount of the compound to a test tube containing a few milliliters of the solvent of interest and observing its dissolution at room temperature with agitation.

Predicted Solubility in Common Laboratory Solvents:

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): High solubility is expected due to the polar nature of the sulfonyl chloride group.

-

Ethers (e.g., Diethyl ether, Tetrahydrofuran): Moderate to good solubility is anticipated.

-

Apolar Aromatic Solvents (e.g., Toluene, Benzene): Lower solubility is expected compared to more polar solvents.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide): High solubility is likely.

-

Protic Solvents (e.g., Alcohols, Water): While it may initially dissolve in polar protic solvents, it will react to form the corresponding sulfonate ester or sulfonic acid. Therefore, these solvents are generally not suitable for non-reactive dissolution.

Caption: Qualitative Solubility Testing Workflow.

Stability and Reactivity Insights

Benzenesulfonyl chlorides are generally stable compounds under anhydrous conditions. However, they are susceptible to hydrolysis in the presence of water, yielding the corresponding sulfonic acid. The reactivity of the sulfonyl chloride group is characterized by its susceptibility to nucleophilic attack at the electrophilic sulfur atom. This reactivity is the basis for its widespread use in the synthesis of sulfonamides and sulfonate esters. The presence of the electron-donating methoxy group on the aromatic ring can slightly modulate the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.

Safe Handling and Storage

This compound is a corrosive solid that causes severe skin burns and eye damage.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. A comprehensive understanding of its molecular structure, spectral characteristics, melting point, solubility, and reactivity is critical for its successful application in research and development. The experimental protocols and safety information provided herein are intended to support scientists in the safe and effective handling and utilization of this important synthetic building block.

References

-

PubChem. (n.d.). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 3-Fluoro-4-nitrobenzenesulfonyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Fluoro-4-methoxybenzenesulfonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

Introduction

3-Fluoro-4-methoxybenzenesulfonyl chloride is a key aromatic sulfonyl chloride derivative that has garnered significant interest within the scientific community, particularly among researchers and professionals in drug development and medicinal chemistry. Its unique structural features, namely the presence of a fluorine atom and a methoxy group on the benzene ring, impart distinct electronic properties that make it a valuable and versatile building block in the synthesis of complex organic molecules. The fluorine atom, with its high electronegativity, can modulate the acidity of the sulfonamide proton and influence metabolic stability, while the methoxy group can participate in crucial hydrogen bonding interactions with biological targets.[1][2] This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and characterization.

Chemical Structure

The chemical structure of this compound is characterized by a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl), a fluorine atom at the 3-position, and a methoxy group (-OCH₃) at the 4-position.

Systematic (IUPAC) Name: this compound[3]

Molecular Formula: C₇H₆ClFO₃S[3]

Molecular Weight: 224.64 g/mol [3]

Tabulated Physicochemical Data

| Property | Value | Source |

| CAS Number | 67475-55-2 | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 77-81 °C | |

| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)Cl)F | [3] |

| InChIKey | QIVDOYCKCLEKPL-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization

Accurate characterization of this compound is crucial to confirm its identity and purity. While a complete set of publicly available, peer-reviewed spectra is not readily compiled, the expected spectroscopic features can be inferred from the analysis of related compounds and general principles of spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methoxy protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which will be characteristic of a fluorine atom attached to an aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the sulfonyl chloride group (S=O stretching) in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4] Additional bands will be present for the C-O-C stretching of the methoxy group and the C-F stretching. PubChem indicates the availability of FTIR and Raman spectra for this compound.[3]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom. Fragmentation patterns will likely involve the loss of the chlorine atom and the sulfonyl group.

Synthesis of this compound: A Detailed Protocol

The most established and reliable method for the synthesis of this compound is a modified Sandmeyer reaction.[5][6] This well-known transformation in organic chemistry allows for the conversion of an aromatic amine to a variety of functional groups, including sulfonyl chlorides, via a diazonium salt intermediate.[5][6] The starting material for this synthesis is the readily available 3-fluoro-4-methoxyaniline.

Reaction Rationale and Mechanistic Overview

The synthesis proceeds in two key steps:

-

Diazotization: 3-Fluoro-4-methoxyaniline is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form the corresponding arenediazonium salt. This intermediate is highly reactive and is generally used immediately without isolation.

-

Sulfonylation (Sandmeyer-type reaction): The freshly prepared diazonium salt is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. The diazonium group is replaced by the -SO₂Cl group, leading to the formation of the desired this compound.

The causality behind these experimental choices lies in the unique reactivity of the diazonium group as an excellent leaving group (N₂ gas) and the ability of the copper(I) catalyst to facilitate the radical-mediated transfer of the sulfonyl chloride moiety.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

Materials:

-

3-Fluoro-4-methoxyaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sulfur dioxide (SO₂) gas

-

Glacial acetic acid

-

Copper(I) chloride (CuCl)

-

Ice

-

Diethyl ether or Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Thermometer

-

Gas dispersion tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-fluoro-4-methoxyaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite via the dropping funnel, ensuring the temperature of the reaction mixture is maintained below 5 °C. Vigorous stirring is essential during the addition.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

-

-

Preparation of the Sulfur Dioxide/Copper(I) Chloride Solution:

-

In a separate large beaker or flask, dissolve copper(I) chloride in glacial acetic acid.

-

Cool the solution in an ice bath and bubble sulfur dioxide gas through the solution until it is saturated.

-

-

Sulfonylation Reaction:

-

Slowly add the freshly prepared diazonium salt solution to the stirred and cooled sulfur dioxide/copper(I) chloride solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for several hours, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of ice-water. A solid precipitate of the crude this compound should form.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

For further purification, the crude product can be dissolved in a suitable organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to remove any acidic impurities), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

-

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood as it involves the use of corrosive acids, toxic sulfur dioxide gas, and the formation of a potentially unstable diazonium salt.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

The temperature of the diazotization reaction must be strictly controlled, as diazonium salts can be explosive at higher temperatures.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable reagent for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The sulfonyl chloride group is a highly reactive electrophile that readily reacts with primary and secondary amines to form stable sulfonamide linkages.

Role as a Key Building Block

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its utility is highlighted in several patents for the preparation of compounds with potential therapeutic applications, including treatments for inflammatory diseases such as asthma and COPD.[7] The presence of the fluoro and methoxy substituents on the aromatic ring allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Synthesis of Bioactive Sulfonamides

The primary application of this compound is in the synthesis of novel sulfonamides. The general reaction involves the coupling of the sulfonyl chloride with a primary or secondary amine in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Caption: General scheme for the synthesis of sulfonamides.

The resulting sulfonamides can be designed to target a wide range of biological targets, including enzymes and receptors. The 3-fluoro-4-methoxyphenyl moiety can serve as a key pharmacophore, interacting with the active site of a protein to elicit a biological response.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its synthesis, while requiring careful handling of reactive intermediates, is achievable through a well-established modified Sandmeyer reaction. The unique combination of a reactive sulfonyl chloride group and the electronically modifying fluoro and methoxy substituents makes it an attractive starting material for the preparation of a diverse array of novel sulfonamides with potential therapeutic applications. This guide provides the foundational knowledge and a detailed protocol to enable researchers and scientists to effectively utilize this important chemical entity in their research endeavors.

References

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

3-Fluoro-4-methoxybenzene-1-sulfonyl chloride | C7H6ClFO3S | CID 2774540. (2026, January 3). PubChem. Retrieved January 11, 2026, from [Link]

-

Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

4-Fluoro-3-methoxybenzenesulfonyl chloride | C7H6ClFO3S | CID 2783408. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

US Patent Application Publication US 2012/0309796 A1. (2012, May 11). Google Patents. Retrieved January 11, 2026, from [Link]

-

Synthesis of 3-fluoro-4-methoxybenzoyl chloride. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]

- US Patent 4487726A. (n.d.). Google Patents.

-

Sandmeyer Reactions | Organic Chemistry. (2021, May 1). YouTube. Retrieved January 11, 2026, from [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. (2008, July 30). ACD/Labs. Retrieved January 11, 2026, from [Link]

-

Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]

- Process for the preparation of aromatic sulfonyl chlorides. (n.d.). Google Patents.

-

Understanding the Synthesis and Applications of 3-Fluoro-4-methoxyaniline in Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. mdpi.com [mdpi.com]

- 3. 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride | C7H6ClFO3S | CID 2774540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to 3-Fluoro-4-methoxybenzenesulfonyl Chloride

This compound, bearing the CAS Number 67475-55-2, is a highly functionalized aromatic sulfonyl chloride that has emerged as a crucial building block for the synthesis of complex organic molecules.[1] For researchers, particularly those in drug discovery and development, this reagent offers a unique combination of reactive and modulatory features. The presence of a highly electrophilic sulfonyl chloride group facilitates robust coupling reactions, while the methoxy and fluorine substituents on the phenyl ring provide opportunities to fine-tune pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding interactions.[2]

This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, a validated synthetic approach, its core reactivity in the formation of sulfonamides, and its application in the development of targeted therapeutics. The protocols and insights provided herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and success in the laboratory.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of sound experimental design. This compound is typically a powder at room temperature, and its key identifiers and properties are summarized below.[1]

| Property | Value | Source(s) |

| CAS Number | 67475-55-2 | [1] |

| Molecular Formula | C₇H₆ClFO₃S | [1] |

| Molecular Weight | 224.64 g/mol | [1] |

| Appearance | Powder | |

| Melting Point | 77-81 °C | |

| SMILES | COc1ccc(cc1F)S(Cl)(=O)=O | |

| InChI Key | QIVDOYCKCLEKPL-UHFFFAOYSA-N |

Safety and Handling:

As with most sulfonyl chlorides, this compound is corrosive and requires careful handling. It is classified as Skin Corrosion/Irritation Category 1B, causing severe skin burns and eye damage.[1][3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory. All manipulations should be performed within a certified chemical fume hood.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage |

Data sourced from Sigma-Aldrich and PubChem.[1][3]

Synthesis: Electrophilic Aromatic Substitution of 2-Fluoroanisole

The most direct and industrially scalable synthesis of this compound is the chlorosulfonation of the readily available starting material, 2-fluoroanisole. This reaction is a classic example of electrophilic aromatic substitution.

Causality of the Synthetic Strategy:

The choice of 2-fluoroanisole as the precursor is deliberate. The methoxy (-OCH₃) group is a powerful activating group and is ortho, para-directing. The fluorine (-F) atom is a deactivating group but is also ortho, para-directing. In this specific substitution pattern, the methoxy group's activating effect dominates. The position para to the methoxy group is occupied by the fluorine atom, and the position ortho to the methoxy group (and meta to the fluorine) is sterically unhindered. Therefore, the incoming electrophile, chlorosulfonic acid (or its active species), is directed predominantly to the position ortho to the methoxy group, yielding the desired 3-fluoro-4-methoxy substitution pattern.

Representative Experimental Protocol for Synthesis:

This protocol is a representative procedure based on established methods for the chlorosulfonation of activated aromatic compounds and should be performed with all necessary safety precautions.[4]

-

Reaction Setup: Equip a dry 500 mL three-necked, round-bottomed flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a gas trap (to neutralize the HCl byproduct). Ensure the apparatus is protected from atmospheric moisture.

-

Reagent Charging: In a chemical fume hood, carefully charge the flask with chlorosulfonic acid (e.g., 4.0 molar equivalents). Begin stirring and cool the flask to 0-5 °C using an ice-salt bath.

-

Substrate Addition: Slowly add 2-fluoroanisole (1.0 molar equivalent) dropwise via the dropping funnel over 45-60 minutes. It is critical to maintain the internal temperature below 10 °C during the addition to minimize side reactions. Vigorous evolution of HCl gas will be observed.

-

Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-3 hours to ensure the reaction goes to completion.

-

Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (e.g., 500 g in a 2 L beaker) with vigorous stirring. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. Dry the crude product under vacuum. If further purification is needed, recrystallization from a suitable solvent system like chloroform/hexane can be employed.

Core Reactivity and Application in Drug Discovery

The primary utility of this compound in medicinal chemistry is its reaction with primary or secondary amines to form stable sulfonamide linkages.[5] This reaction is a cornerstone of modern drug synthesis, as the sulfonamide group is a key structural motif in a vast array of therapeutic agents.[6]

Mechanism of Sulfonamide Formation:

The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Representative Experimental Protocol for Sulfonamide Synthesis:

-

Reaction Setup: In a round-bottomed flask, dissolve the primary or secondary amine (1.0 molar equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or pyridine.

-

Base Addition: If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine (1.1 - 1.2 molar equivalents) to the solution.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.05 molar equivalents) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude sulfonamide can then be purified by column chromatography or recrystallization.

Case Study: Application in TRPV1 Antagonists for Pain Management

A compelling application of this reagent is in the synthesis of potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1).[7] TRPV1 is a key receptor involved in pain and inflammation pathways. Research has shown that the 3-fluoro-4-sulfonamidophenyl moiety is a critical pharmacophore for achieving high antagonistic activity.[8] For example, a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides were developed as highly potent TRPV1 antagonists, demonstrating strong analgesic activity in preclinical models.[7] In these molecules, the 3-fluoro-4-methoxyphenylsulfonyl group, derived directly from the title compound, serves as the "A region" of the pharmacophore, which is crucial for generating the desired antagonist effect.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the modern medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis from common starting materials, and robust reactivity make it an ideal building block. The strategic placement of its fluoro and methoxy substituents provides a scaffold that has been successfully exploited in the rational design of targeted therapeutics, most notably in the development of novel analgesics. The protocols and mechanistic insights provided in this guide serve as a reliable foundation for researchers aiming to leverage this versatile compound in their synthetic and drug discovery endeavors.

References

-

PubChem. (2026). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

- Umar, F. I., et al. (2020). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Physical Sciences & Biophysics Journal.

-

Ann, J., et al. (2016). 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 24(6), 1133-1144. Available at: [Link]

-

Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. Available at: [Link]

- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride. CN103739525A.

-

PubChem. (2026). 4-Fluoro-3-methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides. CN112759536A.

-

ResearchGate. (2016). 2-Sulfonamidopyridine C-region Analogs of 2-(3-Fluoro-4-methylsulfonamidophenyl)propanamides as Potent TRPV1 Antagonists. ResearchGate. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methoxybenzoyl chloride. PrepChem.com. Available at: [Link]

- Abood, N. A., et al. (2021). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Physics: Conference Series.

-

ResearchGate. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... ResearchGate. Available at: [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride | C7H6ClFO3S | CID 2774540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Fluoro-3-methoxybenzenesulfonyl chloride | C7H6ClFO3S | CID 2783408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. echemcom.com [echemcom.com]

- 7. 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Fluoro-4-methoxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methoxybenzenesulfonyl chloride is a critical reagent and building block in modern medicinal chemistry. Its unique electronic and structural properties, conferred by the fluoro and methoxy substituents, make it an invaluable tool for synthesizing complex sulfonamide-based molecules with tailored pharmacological profiles. This guide provides an in-depth analysis of its core physicochemical properties, strategic applications in drug discovery, detailed protocols for its use, and essential safety and handling information. The causality behind experimental choices and the importance of this reagent in developing next-generation therapeutics are emphasized throughout.

Core Compound Profile

This compound is an aromatic sulfonyl chloride that serves as a precursor for the synthesis of a wide array of sulfonamides and related compounds. The strategic placement of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the benzene ring significantly influences the reactivity of the sulfonyl chloride group and the pharmacokinetic properties of its derivatives.

Physicochemical & Structural Data

A precise understanding of the compound's properties is fundamental to its effective application in synthesis. The molecular weight and other key identifiers are crucial for stoichiometric calculations and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 224.64 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [2] |

| CAS Number | 67475-55-2 | [1][2] |

| Molecular Formula | C₇H₆ClFO₃S | [1][2] |

| Melting Point | 77-81 °C | [1][4] |

| Appearance | White to off-white powder/solid | [1] |

| SMILES String | COc1ccc(cc1F)S(Cl)(=O)=O | [1] |

| InChI Key | QIVDOYCKCLEKPL-UHFFFAOYSA-N | [1][2] |

Structural Diagram & Significance

The arrangement of the functional groups is key to the molecule's utility.

Caption: General workflow for sulfonamide synthesis.

Detailed Step-by-Step Methodology

Objective: To synthesize N-benzyl-3-fluoro-4-methoxybenzenesulfonamide.

Materials:

-

This compound (1.05 eq)

-

Benzylamine (1.0 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Causality: Anhydrous conditions are critical as sulfonyl chlorides readily hydrolyze in the presence of water, which would reduce yield. The base (TEA) is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: The reaction is exothermic. Cooling prevents potential side reactions and ensures controlled formation of the desired product.

-

-

Reagent Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

-

Causality: A slight excess of the sulfonyl chloride ensures the complete consumption of the limiting amine. Dropwise addition is crucial for managing the reaction exotherm.

-

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours.

-

Causality: While the initial reaction is fast, stirring at room temperature ensures the reaction goes to completion.

-

-

Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A complete reaction is indicated by the disappearance of the starting amine.

-

Causality: This step is a critical self-validation checkpoint. Proceeding without confirmation of reaction completion can lead to complex purification challenges.

-

-

Aqueous Workup: Once complete, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Causality: The HCl wash removes the excess base (TEA). The NaHCO₃ wash removes any unreacted sulfonyl chloride (by hydrolysis) and residual acid. The brine wash removes bulk water before the drying step.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Causality: Removing all traces of water is essential before solvent removal to prevent product degradation or hydrolysis upon storage.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate).

-

Causality: Chromatography separates the desired sulfonamide from non-polar impurities and any remaining starting materials, yielding the pure product.

-

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling. [1][2][5]

-

Hazard Classification: Skin Corrosion/Irritation, Category 1B. Causes severe skin burns and eye damage. [1][2]* Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood while wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield. [1][5]* Handling: Keep the container tightly closed and prevent contact with water or moisture, which will cause it to decompose into the corresponding sulfonic acid and HCl gas. [6]Use spark-proof tools and avoid creating dust. [7]* Storage: Store in a dry, well-ventilated place, typically under refrigeration (2-8 °C) and an inert atmosphere to maintain its integrity. [3][6]* First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. [5] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [5] * Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. [5] * Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [5]

-

Conclusion

This compound is more than a reagent with a defined molecular weight; it is a sophisticated tool for molecular engineering in drug discovery. Its value lies in the predictable, yet powerful, influence of its fluoro and methoxy substituents on the reactivity, binding properties, and ADME profile of its derivatives. By understanding the causality behind its application in synthesis and adhering to rigorous safety protocols, researchers can effectively leverage this compound to construct novel sulfonamide-based therapeutics with enhanced efficacy and safety profiles.

References

-

3-Fluoro-4-methoxybenzene-1-sulfonyl chloride | C7H6ClFO3S | PubChem . National Center for Biotechnology Information. [Link]

-

The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery - YouTube . Drug Hunter via YouTube. [Link]

-

Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design . ChemRxiv. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

Sources

- 1. 3-フルオロ-4-メトキシベンゼンスルホニル クロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride | C7H6ClFO3S | CID 2774540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 67475-55-2|3-Fluoro-4-methoxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. 67475-55-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Regioselective Synthesis of 3-Fluoro-4-methoxybenzenesulfonyl Chloride

Executive Summary: 3-Fluoro-4-methoxybenzenesulfonyl chloride is a pivotal intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical sectors. Its specific substitution pattern necessitates a synthetic approach that guarantees precise regiochemical control. This guide details a robust and field-proven two-step pathway commencing from the readily available 3-fluoro-4-methoxyaniline. The synthesis proceeds via a low-temperature diazotization followed by a copper(I)-catalyzed reaction with sulfur dioxide, a variant of the Sandmeyer reaction. This method circumvents the regioselectivity issues inherent in direct electrophilic aromatic substitution of precursors like 2-fluoroanisole and provides a reliable route to the target compound in high purity and yield. This document provides a comprehensive overview of the reaction mechanism, critical process parameters, a detailed experimental protocol, and safety considerations for researchers and chemical development professionals.

Introduction and Strategic Analysis

Significance of the Target Compound

This compound is a highly functionalized aromatic sulfonyl chloride. The sulfonyl chloride group is a versatile functional handle, readily reacting with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. These moieties are common pharmacophores in drug discovery. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).

Overview of Synthetic Strategies and Pathway Selection

The synthesis of aromatic sulfonyl chlorides can generally be approached via two main strategies:

-

Direct Chlorosulfonation: This involves the electrophilic aromatic substitution of a suitable precursor with a sulfonating agent like chlorosulfonic acid.[1] For the target molecule, the logical precursor would be 2-fluoroanisole. However, this route presents significant regiochemical challenges. The methoxy group is a powerful ortho-, para-director, while the fluorine atom is a weaker ortho-, para-director. The competing directing effects would likely lead to a mixture of isomers, including the undesired 2-fluoro-5-methoxybenzenesulfonyl chloride, resulting in complex purification and reduced yield.

-

Conversion of an Aniline Derivative: This strategy utilizes a Sandmeyer-type reaction on a substituted aniline. This approach offers superior regiochemical control, as the position of the sulfonyl chloride group is predetermined by the amine's position on the aromatic ring. For the synthesis of this compound, the ideal starting material is 3-fluoro-4-methoxyaniline. This pathway involves the conversion of the amine to a diazonium salt, which is then reacted with sulfur dioxide and a chloride source, typically catalyzed by a copper salt.[2]

Given the critical need for regiochemical purity, this guide focuses exclusively on the Sandmeyer-type approach, which represents the most efficient and reliable method for preparing the title compound.

Recommended Synthetic Pathway: The Sandmeyer Approach

The selected pathway is a two-step process that ensures the desired 3-fluoro-4-methoxy substitution pattern is unambiguously achieved.

Overall Reaction Scheme

The synthesis begins with the diazotization of 3-fluoro-4-methoxyaniline, followed by the introduction of the sulfonyl chloride group using sulfur dioxide and a copper(I) chloride catalyst.

Caption: Two-step synthesis via diazotization and catalytic sulfonylation.

Mechanistic Discussion and Process Control

A thorough understanding of the underlying mechanisms is crucial for successful execution and optimization.

Step 1: Diazotization of 3-Fluoro-4-methoxyaniline

This reaction transforms the primary aromatic amine into a highly reactive diazonium salt.

-

Mechanism: In the presence of a strong acid like hydrochloric acid, sodium nitrite is protonated to form nitrous acid (HONO). Further protonation and loss of water generates the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the nitrogen atom on the aniline attacks the nitrosonium ion, initiating a cascade that, after proton transfers and dehydration, yields the benzenediazonium salt.

-

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): This is the most critical parameter. Aromatic diazonium salts are thermally unstable and can decompose violently if allowed to warm up. Maintaining a low temperature ensures the integrity of the intermediate for the subsequent step.

-

Excess Acid: A sufficient excess of acid is required to fully protonate the sodium nitrite to form nitrous acid and to prevent a side reaction where the newly formed diazonium salt couples with unreacted aniline to form a diazoamino compound.

-

Step 2: Copper-Catalyzed Sulfonylation

This step involves the displacement of the diazonio group (-N₂⁺) with a sulfonyl chloride group (-SO₂Cl).

-

Mechanism: While the exact mechanism can be complex, it is understood to involve single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas. The aryl radical then reacts with sulfur dioxide. The resulting arylsulfonyl radical is then oxidized by copper(II) and traps a chloride ion to form the final sulfonyl chloride product, regenerating the copper(I) catalyst.

-

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) chloride is an effective catalyst for this transformation, facilitating the radical process under mild conditions.[2]

-

Solvent: Glacial acetic acid is a common solvent for this reaction as it effectively dissolves the sulfur dioxide and the diazonium salt intermediate.

-

Sulfur Dioxide: This reagent serves as the source of the "SO₂" moiety in the final product. It can be bubbled into the reaction mixture as a gas or added as a pre-formed solution in the chosen solvent.

-

Detailed Experimental Protocol

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood by trained personnel. Diazonium salts are potentially explosive, especially when dry. Never isolate the diazonium salt intermediate. Sulfur dioxide is a toxic and corrosive gas. Appropriate personal protective equipment (safety goggles, lab coat, acid-resistant gloves) must be worn at all times.

Materials and Equipment

-

Materials: 3-fluoro-4-methoxyaniline, concentrated hydrochloric acid, sodium nitrite, glacial acetic acid, sulfur dioxide, copper(I) chloride, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, ice.

-

Equipment: Three-necked round-bottom flask, mechanical stirrer, thermometer, dropping funnel, gas inlet tube, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution

-

To a 1 L three-necked flask equipped with a mechanical stirrer and thermometer, add 3-fluoro-4-methoxyaniline (e.g., 0.1 mol).

-

Add concentrated hydrochloric acid (e.g., 60 mL) and water (60 mL). Stir the mixture and cool to 0 °C in an ice-salt bath.

-

In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.11 mol) in water (e.g., 25 mL).

-

Add the sodium nitrite solution dropwise to the stirred aniline suspension via a dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C.

-

After the addition is complete, stir the resulting pale yellow suspension for an additional 30 minutes at 0-5 °C. This is the diazonium salt solution, which should be used immediately in the next step.

Part B: Sulfonylation Reaction

-

In a separate 2 L flask, place glacial acetic acid (e.g., 250 mL) and cool it in an ice bath.

-

Bubble sulfur dioxide gas through the acetic acid until saturation is achieved (approximately 0.25 mol of SO₂ is absorbed).

-

Add copper(I) chloride (e.g., 0.02 mol) to the sulfur dioxide solution. Stir to form a suspension.

-

Carefully add the cold diazonium salt suspension from Part A in portions to the sulfur dioxide/copper(I) chloride mixture over 30-45 minutes. Control the addition rate to manage foaming and maintain the temperature below 30 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until nitrogen evolution ceases.

Work-up and Purification

-

Pour the reaction mixture into a large beaker containing 1 L of ice water. Stir vigorously until the ice has melted.

-

The product, this compound, will typically separate as an oil or a solid.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

-

Combine the organic extracts and wash cautiously with saturated sodium bicarbonate solution to neutralize excess acid (beware of gas evolution), followed by a wash with brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude sulfonyl chloride can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Data Summary

The following table summarizes key data for the synthesis and characterization of the final product.

| Parameter | Value | Reference / Note |

| Starting Material | 3-Fluoro-4-methoxyaniline | CAS: 367-20-4 |

| Final Product | This compound | CAS: 67475-55-2[] |

| Molecular Formula | C₇H₆ClFO₃S | - |

| Molecular Weight | 224.64 g/mol | - |

| Typical Yield | 70-85% | Based on analogous procedures[2] |

| Appearance | Off-white to yellow solid or oil | - |

| Purification Method | Vacuum Distillation or Recrystallization | Product dependent on purity |

Conclusion

The synthesis of this compound is most effectively and reliably accomplished through a Sandmeyer-type reaction starting from 3-fluoro-4-methoxyaniline. This approach provides excellent regiochemical control, avoiding the formation of isomeric byproducts that plague direct sulfonation methods. By carefully controlling critical parameters, particularly temperature during the diazotization step, this pathway offers drug development professionals and research scientists a robust and scalable method for accessing this valuable synthetic intermediate.

References

- Nuomeng Chemical. (2025, December 26). How is Benzene Sulfonyl Chloride synthesized?. Blog.

- Organic Syntheses. Benzenesulfonyl chloride. Organic Syntheses Procedure.

- Wikipedia. Benzenesulfonyl chloride.

- Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure.

- Chemwin. Production method and process flow of benzene sulfonyl chloride.

- Synthesis of sulfonyl chloride substr

- Journal of the Chemical Society, Perkin Transactions 2. Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid.

- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

- Chem-Impex. 3-Fluoro-4-methoxybenzyl chloride.

- 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis.

- Ossila. 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3.

- ChemicalBook. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.

- Organic Syntheses. 4. Organic Syntheses Procedure.

- Chemazone. 3-fluoro-4-methoxybenzenesulfonic acid - 790143-67-8.

- PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid.

- Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure.

- Chem-Impex. 2-Fluoroanisole.

- PrepChem.com. Synthesis of 4-methoxybenzenesulfonyl chloride.

- GlobalSpec. Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid.

- Biosynth. 2-Fluoroanisole | 321-28-8 | FF38943.

- ChemicalBook. 2-Fluoroanisole | 321-28-8.

- Santa Cruz Biotechnology. 2-Fluoroanisole | CAS 321-28-8 | SCBT.

- CAS 67475-55-2 this compound.

- Google Patents.

- Benchchem. Synthesis routes of 4-Methoxybenzyl chloride.

- Organic Syntheses. (A) - o-Nitrobenzenesulfonyl Chloride. Organic Syntheses Procedure.

- Benchchem.

- PubChem. 2-Chloro-4-fluoroanisole | C7H6ClFO | CID 2773580.

Sources

The Synthesis of 3-Fluoro-4-methoxybenzenesulfonyl Chloride: A Technical Guide for Chemical Researchers

This guide provides an in-depth technical overview of the synthesis of 3-Fluoro-4-methoxybenzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and other fine chemicals. We will explore the primary and alternative starting materials, detailing the underlying chemical principles and providing field-proven insights into the synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the preparation of this important building block.

Introduction: The Significance of this compound

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 3-fluoro-4-methoxyphenylsulfonyl moiety into target molecules. This functional group is of particular interest in medicinal chemistry due to the unique properties conferred by the fluorine atom and the methoxy group. The strong electron-withdrawing nature of the sulfonyl chloride group makes it highly reactive towards nucleophiles, such as amines and alcohols, readily forming sulfonamides and sulfonate esters, respectively. These resulting compounds are frequently investigated for their potential biological activities.

Primary Synthetic Route: Chlorosulfonation of 2-Fluoroanisole

The most direct and industrially scalable route to this compound is the electrophilic chlorosulfonation of the readily available starting material, 2-fluoroanisole.

Starting Material: 2-Fluoroanisole

| Property | Value | Reference |

| Chemical Name | 1-Fluoro-2-methoxybenzene | |

| CAS Number | 321-28-8 | |

| Molecular Formula | C₇H₇FO | |

| Molecular Weight | 126.13 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 154-155 °C | |

| Density | 1.124 g/mL at 25 °C |

2-Fluoroanisole is selected as the optimal starting material due to its commercial availability and the directing effects of its substituents. The methoxy group (-OCH₃) is a strong activating group and is ortho-, para- directing. The fluorine atom is a deactivating group but is also ortho-, para- directing. In this case, the powerful activating effect of the methoxy group dominates, and the steric hindrance from the fluorine atom at the ortho position favors sulfonation at the position para to the methoxy group, which is also meta to the fluorine atom. This regioselectivity leads to the desired product, this compound.

Reaction Mechanism and Key Considerations

The chlorosulfonation of 2-fluoroanisole is an electrophilic aromatic substitution reaction. Chlorosulfonic acid (ClSO₃H) serves as both the sulfonating agent and the solvent in many cases. The electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated in situ.

Reaction:

Causality Behind Experimental Choices:

-

Reagent: Chlorosulfonic acid is a powerful and cost-effective reagent for this transformation. An excess of chlorosulfonic acid is typically used to drive the reaction to completion.[1]

-

Temperature Control: The reaction is highly exothermic and requires careful temperature control. The initial addition of the substrate to chlorosulfonic acid is usually carried out at low temperatures (e.g., 0-5 °C) to prevent uncontrolled side reactions and charring. Subsequently, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure complete conversion.

-

Work-up: The reaction is quenched by carefully pouring the reaction mixture onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product. The product is then collected by filtration and washed with cold water to remove residual acids.

Experimental Protocol: Chlorosulfonation of 2-Fluoroanisole

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-Fluoroanisole

-

Chlorosulfonic acid

-

Crushed ice

-

Dichloromethane (for extraction, optional)

-

Saturated sodium bicarbonate solution (for washing, optional)

-

Anhydrous magnesium sulfate (for drying, optional)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 2-fluoroanisole (1 molar equivalent) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is deemed complete by TLC or GC analysis.

-

In a separate large beaker, prepare a mixture of crushed ice and water.

-

Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.

-

The solid product will precipitate. Continue stirring until all the ice has melted.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

-

Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent such as a mixture of hexane and ethyl acetate.

Alternative Synthetic Routes

While the chlorosulfonation of 2-fluoroanisole is the most common route, alternative starting materials can be employed, offering flexibility in synthesis design.

From 3-Fluoro-4-methoxyaniline via Sandmeyer-type Reaction

An alternative approach involves the diazotization of 3-fluoro-4-methoxyaniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. This is a variation of the Sandmeyer reaction.

Workflow:

Caption: Synthesis from 3-Fluoro-4-methoxyaniline.

This method is particularly useful if 3-fluoro-4-methoxyaniline is a more readily available or cost-effective starting material. The reaction proceeds through the formation of a diazonium salt, which is then converted to the sulfonyl chloride.[2][3]

From 3-Fluoro-4-methoxybenzenethiol

A less common but viable route starts from 3-fluoro-4-methoxybenzenethiol. The thiol can be oxidized in the presence of a chlorinating agent to yield the desired sulfonyl chloride.

Workflow:

Caption: Synthesis from 3-Fluoro-4-methoxybenzenethiol.

This method offers an alternative disconnection but requires the synthesis of the starting thiol, which can be prepared from the corresponding sulfonyl chloride via reduction, creating a circular route, or from other precursors. A patent describes the preparation of 3-fluoro-4-methoxybenzenethiol from 3-fluoro-4-methoxybenzenesulfonamide.[4]

Purification and Characterization

Purification

The crude this compound obtained from the reaction work-up is often a solid that can be purified by recrystallization. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane is commonly used. The solid is dissolved in a minimum amount of the hot solvent mixture and allowed to cool slowly to form crystals, which are then collected by filtration.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value | Reference |

| CAS Number | 67475-55-2 | [5] |

| Molecular Formula | C₇H₆ClFO₃S | [5] |

| Molecular Weight | 224.64 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | 77-81 °C | [5] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a singlet for the methoxy protons around 3.9-4.0 ppm. The aromatic region will display signals corresponding to the three protons on the benzene ring, with coupling patterns influenced by the fluorine and sulfonyl chloride groups.

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will show distinct signals for the methoxy carbon, the six aromatic carbons (with C-F coupling), and the carbon attached to the sulfonyl chloride group.

-

IR (KBr, cm⁻¹): The infrared spectrum will exhibit characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) around 1380 and 1180 cm⁻¹. Other notable peaks will include C-O stretching for the methoxy group and C-F stretching. An IR spectrum is available on PubChem.[6]

Safety Considerations

This compound is a corrosive solid and should be handled with care. It is a lachrymator and is harmful if swallowed or inhaled. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water. Extreme caution must be exercised when handling this reagent.

Conclusion

The synthesis of this compound is a well-established process, with the chlorosulfonation of 2-fluoroanisole being the most practical and efficient method for laboratory and industrial scale production. Understanding the underlying principles of electrophilic aromatic substitution and the directing effects of the substituents is crucial for optimizing the reaction conditions and achieving high yields of the desired product. Alternative synthetic routes provide valuable options depending on the availability of starting materials. Proper purification and characterization are essential to ensure the quality of this important synthetic intermediate for its application in pharmaceutical and chemical research.

References

- Preparation method of thiophenol. CN101709045A.

- Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry. 2017;19(10):2468-2473.

- 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. PubChem.

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. 2005;9(5):587-590.

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine.

- The Direct Conversion of Thiols to Sulfonyl Chlorides: An In-depth Technical Guide. Benchchem.

- Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec.

- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Royal Society of Chemistry.

- 3-Methoxybenzenethiol synthesis. ChemicalBook.

- 4-Methoxybenzenesulfonyl chloride. PubChem.

- This compound 97%. Sigma-Aldrich.

- Synthesis of 3-fluoro-4-methoxybenzonitrile. PrepChem.com.

- Supporting Information for manuscript b509890h. The Royal Society of Chemistry.

- Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V).

- N-CHLOROSACCHARIN. Organic Syntheses.

- 4-Fluoro-3-methoxybenzenesulfonyl chloride. PubChem.

- Benzenesulfonyl chloride, 4-methoxy-. NIST WebBook.

- 3-Fluoro-4-methoxybenzyl chloride. Chem-Impex.

- Synthesis method of m-fluoroaniline. CN102173995A.

- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

Sources

- 1. guidechem.com [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]

- 5. 3-フルオロ-4-メトキシベンゼンスルホニル クロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride | C7H6ClFO3S | CID 2774540 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Fluoro-4-methoxybenzenesulfonyl chloride reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 3-Fluoro-4-methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the reactivity profile of this compound. This reagent is a valuable building block in modern organic synthesis, particularly within medicinal chemistry, owing to the unique electronic properties conferred by its fluoro and methoxy substituents. We will explore the core principles governing its reactivity, delve into its primary transformations—namely the synthesis of sulfonamides and sulfonate esters—and provide detailed, field-proven experimental protocols. The discussion is grounded in established mechanistic principles, emphasizing the causality behind experimental choices to ensure both scientific integrity and practical applicability for professionals in drug discovery and chemical development.

Introduction: A Strategically Substituted Reagent

This compound is an aromatic sulfonyl halide characterized by a highly electrophilic sulfur center. Its utility in synthetic chemistry is amplified by the strategic placement of two key functional groups on the benzene ring: a fluorine atom at the 3-position and a methoxy group at the 4-position.

-

The sulfonyl chloride (-SO₂Cl) group is the primary site of reactivity, serving as an excellent electrophile for a wide range of nucleophiles.

-

The para-methoxy group (-OCH₃) is a strong electron-donating group through resonance, which can modulate the electron density of the aromatic ring.

-

The meta-fluoro group (-F) is a strongly electron-withdrawing group via induction, influencing the electrophilicity of the sulfonyl sulfur.

This specific substitution pattern is not accidental; it is designed to fine-tune the molecule's properties. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Similarly, the sulfonamide linkage, readily formed from this reagent, is a privileged scaffold in a vast number of therapeutic agents.[2] This guide will dissect the chemical behavior of this reagent, enabling researchers to harness its full potential.

Physicochemical Properties & Safety

Handling any reactive chemical requires a thorough understanding of its properties and hazards. This compound is a corrosive solid and must be handled with appropriate personal protective equipment (PPE).

| Property | Value | Source |

| CAS Number | 67475-55-2 | [3][4] |

| Molecular Formula | C₇H₆ClFO₃S | [3][4] |

| Molecular Weight | 224.64 g/mol | [3][4] |

| Appearance | White to off-white powder/solid | [4] |

| Melting Point | 77-81 °C | [4] |

| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)Cl)F | [3] |

Safety & Handling:

-

Hazard: Causes severe skin burns and eye damage (H314).[3][4][5] It is classified as Skin Corrosion Category 1B.[3][4]

-

Precautions: Handle in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[5] Do not breathe dust.[5]

-

In Case of Contact: Immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]

-

Stability: The compound is sensitive to moisture. Hydrolysis is a primary decomposition pathway.[6] Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).

Core Reactivity Principles: The Electrophilic Sulfur Center

The reactivity of this compound is dominated by the powerful electrophilicity of the sulfur atom. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom bonded to it. Nucleophiles readily attack this sulfur center, leading to the displacement of the chloride ion, which is an excellent leaving group.

The reaction generally proceeds via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the sulfur atom.[7] The incoming nucleophile attacks the sulfur, passing through a trigonal bipyramidal transition state or intermediate before the chloride is expelled.[8][9]

Caption: General mechanism of nucleophilic attack on a sulfonyl chloride.

The electronic nature of the aromatic substituents—fluoro and methoxy—modulates this inherent reactivity. The meta-fluoro group's strong inductive electron withdrawal (-I effect) increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, the para-methoxy group's resonance electron donation (+R effect) slightly counteracts this, but the overall effect of the sulfonyl group's electron-withdrawing nature dominates, rendering the compound highly reactive.

Key Transformations & Experimental Protocols

The most important reactions of this compound involve its interaction with nitrogen and oxygen nucleophiles to form stable sulfonamides and sulfonate esters, respectively.

Sulfonylation of Amines: Formation of Sulfonamides

The reaction with primary and secondary amines is robust and high-yielding, forming the corresponding N-substituted sulfonamides. This transformation is a cornerstone of the famous Hinsberg test for distinguishing amines.[10] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.[10][11]

Causality in Experimental Design:

-

Base Selection: Pyridine or triethylamine (Et₃N) are commonly used. Pyridine can act as both a base and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate. Et₃N is a bulkier, non-nucleophilic base used simply to scavenge the acid byproduct.[12]

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to prevent competitive hydrolysis of the sulfonyl chloride.

This protocol describes a general procedure for the reaction of this compound with a primary amine.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0 °C over 15 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

-

Workup: Quench the reaction by adding 1 M HCl (aq). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ (aq) and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.

Caption: Experimental workflow for the synthesis of sulfonamides.

Sulfonylation of Alcohols: Formation of Sulfonate Esters